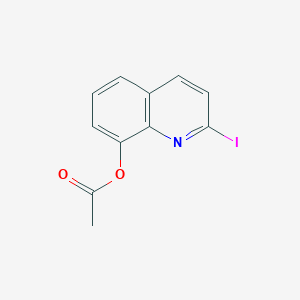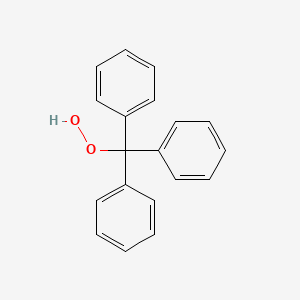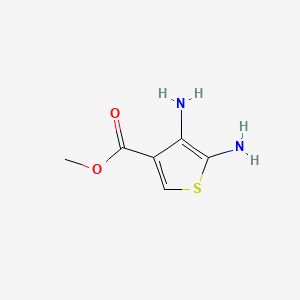![molecular formula C19H32BNO5 B13897356 tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13897356.png)
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate: is a complex organic compound that features a boronate ester group. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the boronate ester group makes it a valuable intermediate in the synthesis of other complex molecules.
Preparation Methods
The synthesis of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material . The synthetic route includes the formation of the boronate ester group through reactions with appropriate boronic acids or boronates under controlled conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic structure.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate has several scientific research applications:
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Its derivatives may have therapeutic potential and are studied for their biological activities.
Industry: The compound is valuable in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronate ester group acts as a key functional group that facilitates the formation of carbon-carbon bonds. This mechanism involves the activation of the boronate ester by a palladium catalyst, followed by the coupling with an appropriate electrophile to form the desired product .
Comparison with Similar Compounds
Similar compounds include other boronate esters and spirocyclic compounds. Some examples are:
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
What sets tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-oxa-8-azaspiro[4
Properties
Molecular Formula |
C19H32BNO5 |
|---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate |
InChI |
InChI=1S/C19H32BNO5/c1-16(2,3)24-15(22)21-10-8-19(9-11-21)12-14(13-23-19)20-25-17(4,5)18(6,7)26-20/h12H,8-11,13H2,1-7H3 |
InChI Key |
HUJUGIKJPTVNLC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3(CCN(CC3)C(=O)OC(C)(C)C)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(1R,4S,5R)-4-((tert-butoxycarbonyl)amino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13897275.png)
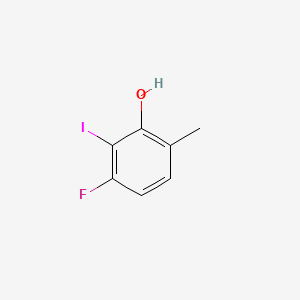
![Tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate](/img/structure/B13897287.png)
![2-[2-Bromo-6-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13897295.png)
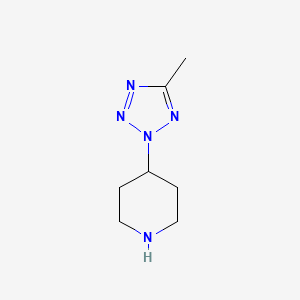
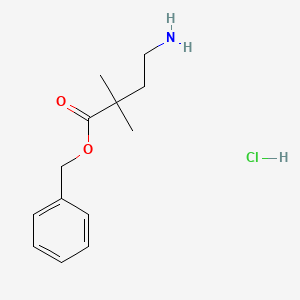

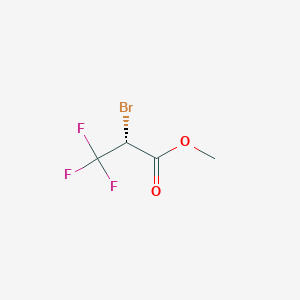
![O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate](/img/structure/B13897332.png)
